
(1-Ethyl-5-methylpyrazol-4-yl)-piperazin-1-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Ethyl-5-methylpyrazol-4-yl)-piperazin-1-ylmethanone is a chemical compound with a molecular formula of C11H20N4O. It is a derivative of pyrazole and piperazine, which are both significant in medicinal chemistry due to their diverse biological activities. This compound is of interest in various scientific fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethyl-5-methylpyrazol-4-yl)-piperazin-1-ylmethanone typically involves the reaction of 1-ethyl-5-methylpyrazole with piperazine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of large quantities of the compound. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems to control temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
(1-Ethyl-5-methylpyrazol-4-yl)-piperazin-1-ylmethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions typically result in the formation of new derivatives with different functional groups .
科学的研究の応用
(1-Ethyl-5-methylpyrazol-4-yl)-piperazin-1-ylmethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals
作用機序
The mechanism of action of (1-Ethyl-5-methylpyrazol-4-yl)-piperazin-1-ylmethanone involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 1-[(1-Ethyl-5-methylpyrazol-4-yl)methyl]piperidine-4-carboxylic acid dihydrochloride
- 1-Ethyl-5-methyl-4-(piperazinylsulfonyl)pyrazole
- 1-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-fluorobenzyl)piperazine
Uniqueness
(1-Ethyl-5-methylpyrazol-4-yl)-piperazin-1-ylmethanone is unique due to its specific combination of pyrazole and piperazine moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from similar compounds.
特性
IUPAC Name |
(1-ethyl-5-methylpyrazol-4-yl)-piperazin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-3-15-9(2)10(8-13-15)11(16)14-6-4-12-5-7-14/h8,12H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKABRWWFMSSIIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C(=O)N2CCNCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
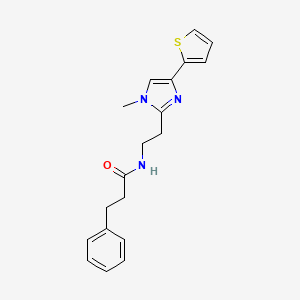
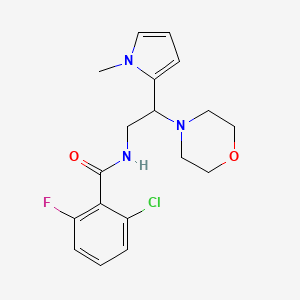
![2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B2437200.png)

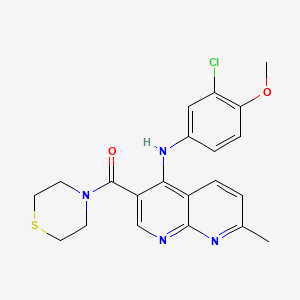
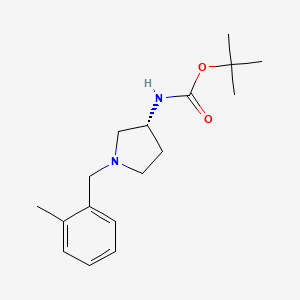
![2-{6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B2437209.png)
![7-propoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B2437210.png)
![N-[(2-methylfuran-3-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B2437211.png)
![1-[(1-{4'-methyl-[1,1'-biphenyl]-4-carbonyl}azetidin-3-yl)methyl]-1H-1,2,3-triazole](/img/structure/B2437213.png)
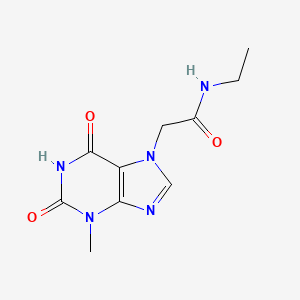

![1-(4-{[7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one](/img/structure/B2437218.png)
![7-(Trifluoromethoxy)benzo[d]oxazol-2-amine](/img/structure/B2437219.png)
